molecular formula C12H20N2 B183662 N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine CAS No. 892565-10-5

N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine

Cat. No.: B183662
CAS No.: 892565-10-5
M. Wt: 192.3 g/mol
InChI Key: XGGPXLVNGIFSDX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine: is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of a dimethylamino group and a 2-methylbenzyl group attached to an ethanediamine backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine typically involves the reaction of 2-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: N-substituted ethanediamines.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: The compound is explored for its potential use in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is studied for its potential therapeutic effects in treating certain diseases.

Industry: In the industrial sector, N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine is used as an intermediate in the production of dyes, polymers, and other specialty chemicals. It is also used in the formulation of certain types of adhesives and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes by binding to their active sites. It can also interact with receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • N,N-Dimethyl-N’-(2-methylbenzyl)-1,3-propanediamine
  • N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-benzenediamine

Comparison: N,N-Dimethyl-N’-(2-methylbenzyl)-1,2-ethanediamine is unique due to its ethanediamine backbone, which provides distinct chemical properties compared to its analogs with different backbones. The presence of the 2-methylbenzyl group also imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N',N'-dimethyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11-6-4-5-7-12(11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPXLVNGIFSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405948
Record name N~1~,N~1~-Dimethyl-N~2~-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892565-10-5
Record name N~1~,N~1~-Dimethyl-N~2~-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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